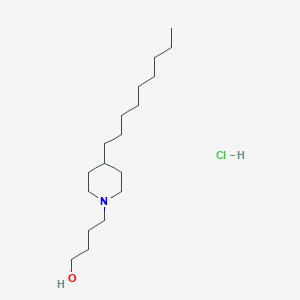
1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst.
Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of new materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, binding to active sites or allosteric sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester can be compared with other similar compounds such as:
1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, methyl ester: This compound differs by having a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
1H-Pyrazole-3-carboxylic acid, 5-(4-piperidinyl)-1-phenyl-, ethyl ester: This compound has a piperidine group instead of a morpholine group, which can influence its binding affinity and selectivity for molecular targets.
1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-(4-chlorophenyl)-, ethyl ester: This compound has a chlorophenyl group instead of a phenyl group, which can impact its electronic properties and chemical stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
61323-13-5 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
ethyl 5-morpholin-4-yl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(20)14-12-15(18-8-10-21-11-9-18)19(17-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
SMHGDLPWWGEQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14577696.png)
![3-[(1,6-Dibromonaphthalen-2-yl)oxy]propane-1,2-diol](/img/structure/B14577697.png)
![3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide](/img/structure/B14577702.png)

![2-Formyl-5-[(3-methylbut-2-en-1-yl)oxy]phenyl acetate](/img/structure/B14577710.png)

![2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14577729.png)
![N-[4-(Benzyloxy)-2-methylphenyl]-2-chloroacetamide](/img/structure/B14577732.png)
silane](/img/structure/B14577740.png)

![2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dicarboxylic acid](/img/structure/B14577748.png)
![Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl-](/img/structure/B14577760.png)
